2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol
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Overview
Description
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is a fluorinated organic compound with the molecular formula C7H11F5O2. This compound is characterized by the presence of a pentafluoropentyl group attached to an ethan-1-ol moiety. The fluorinated nature of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pentafluoropentanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]acetaldehyde or 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]acetic acid.
Reduction: Formation of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is largely dependent on its interaction with molecular targets. The fluorinated group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonylbenzoic acid
- 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]dodecanyl β-D-maltopyranoside
- 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]octyl β-D-maltopyranoside
Uniqueness
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is unique due to its specific combination of a fluorinated pentyl group and an ethan-1-ol moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and chemical stability, which are advantageous in various applications compared to other similar compounds.
Properties
CAS No. |
652983-59-0 |
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Molecular Formula |
C7H11F5O2 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
2-(4,4,5,5,5-pentafluoropentoxy)ethanol |
InChI |
InChI=1S/C7H11F5O2/c8-6(9,7(10,11)12)2-1-4-14-5-3-13/h13H,1-5H2 |
InChI Key |
ZXVYDEYLZODVSW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COCCO |
Origin of Product |
United States |
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